N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide
CAS No.: 310427-13-5
Cat. No.: VC4356762
Molecular Formula: C28H27N5O3S
Molecular Weight: 513.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 310427-13-5 |
|---|---|
| Molecular Formula | C28H27N5O3S |
| Molecular Weight | 513.62 |
| IUPAC Name | N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C28H27N5O3S/c1-19-8-7-10-21(16-19)33-25(17-29-27(35)22-11-4-6-13-24(22)36-2)30-31-28(33)37-18-26(34)32-15-14-20-9-3-5-12-23(20)32/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,35) |
| Standard InChI Key | OMRIURKPLNRIAQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5OC |
Introduction
The compound N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a synthetic molecule that belongs to a class of heterocyclic compounds. It features a triazole ring system substituted with indoline and benzamide functional groups. Such compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Structural Features
The compound consists of:
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Indoline group: A bicyclic structure with an aromatic benzene fused to a five-membered nitrogen-containing ring.
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Triazole moiety: A five-membered heterocyclic ring containing three nitrogen atoms.
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Thioether linkage: Connecting the indoline and triazole rings.
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Methoxybenzamide group: A benzene ring substituted with a methoxy group and an amide functional group.
These structural elements contribute to the compound's chemical reactivity and potential biological activity.
Synthesis Pathways
The synthesis of this compound typically involves:
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Formation of the triazole core: Reaction of hydrazides or thiosemicarbazides with aldehydes or nitriles under acidic or basic conditions.
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Thioether formation: Introduction of sulfur linkages via nucleophilic substitution reactions.
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Coupling with indoline derivatives: Using reagents like carbonyldiimidazole or other coupling agents to attach the indoline moiety.
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Final amidation step: Addition of the methoxybenzamide group through condensation reactions.
These steps are carried out under controlled conditions, such as reflux in organic solvents like acetonitrile or tetrahydrofuran.
Biological Activities
Compounds with similar structures have been shown to exhibit diverse biological activities:
Antimicrobial Activity
Studies on analogous compounds demonstrate inhibition against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The presence of the triazole ring is critical for binding microbial enzymes and disrupting cellular processes .
Anticancer Potential
Triazole derivatives are known for their cytotoxic effects on various cancer cell lines (e.g., HepG2, MCF7). The indoline group enhances binding affinity to cancer-related proteins such as kinases or DNA polymerases .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of enzymes like lipoxygenase (inflammatory pathways) or proteases involved in apoptosis regulation .
Analytical Characterization
The characterization of such compounds involves:
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NMR Spectroscopy: Proton (H) and Carbon (C) spectra confirm the chemical structure.
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Mass Spectrometry (MS): Molecular ion peaks validate the molecular weight.
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X-Ray Crystallography: Provides detailed insights into the three-dimensional arrangement of atoms.
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Infrared Spectroscopy (IR): Identifies functional groups such as amides, ethers, and thioethers.
Research Findings
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